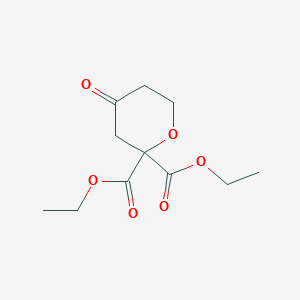
2,2-Diethyl4-oxooxane-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl4-oxooxane-2,2-dicarboxylate is an organic compound with the molecular formula C11H16O6 It is a derivative of oxane, featuring two ethyl groups and two carboxylate groups attached to the oxane ring
Preparation Methods
The synthesis of 2,2-Diethyl4-oxooxane-2,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of diethyl oxalate with an appropriate oxane derivative under controlled conditions . The reaction typically requires a catalyst, such as molecular iodine, and is carried out in a solvent like acetonitrile at elevated temperatures (around 80°C) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2-Diethyl4-oxooxane-2,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, sulfuric acid, and various alcohols . For example, the compound can be oxidized to form corresponding oxo derivatives or reduced to yield alcohols. Substitution reactions often involve the replacement of one of the ethyl groups with other functional groups, leading to the formation of diverse products .
Scientific Research Applications
2,2-Diethyl4-oxooxane-2,2-dicarboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Industrially, it can be used in the production of polymers and other materials due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 2,2-Diethyl4-oxooxane-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst in certain reactions, facilitating the formation of desired products by lowering the activation energy . The compound’s carboxylate groups play a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
2,2-Diethyl4-oxooxane-2,2-dicarboxylate can be compared with similar compounds such as diethyl oxetane-2,2-dicarboxylate and diethyl pyrrole-2,5-dicarboxylate . While these compounds share some structural similarities, this compound is unique due to its specific oxane ring structure and the positioning of its functional groups.
Properties
Molecular Formula |
C11H16O6 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
diethyl 4-oxooxane-2,2-dicarboxylate |
InChI |
InChI=1S/C11H16O6/c1-3-15-9(13)11(10(14)16-4-2)7-8(12)5-6-17-11/h3-7H2,1-2H3 |
InChI Key |
AKHWUQNUDFNBJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)CCO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
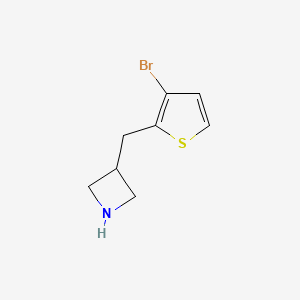
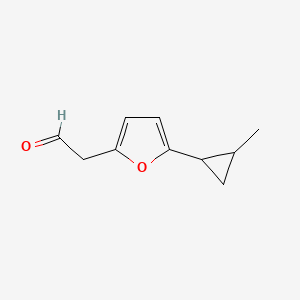

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
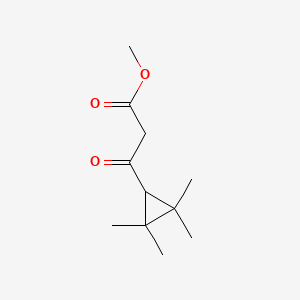
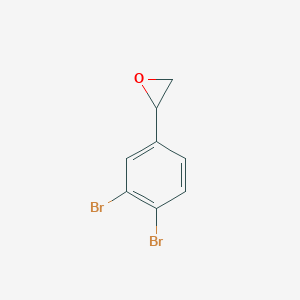
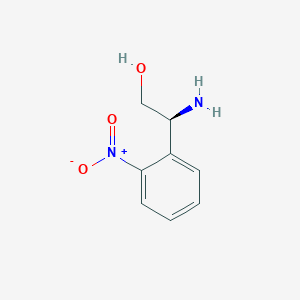
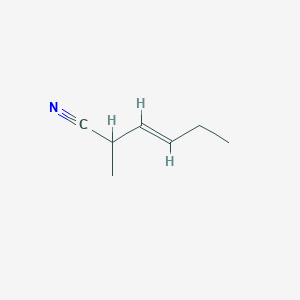
![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
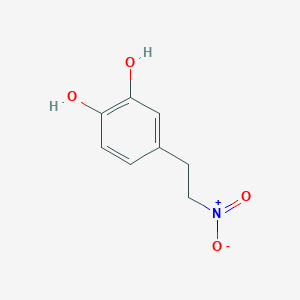
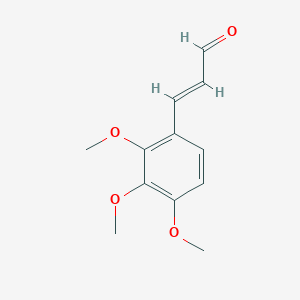
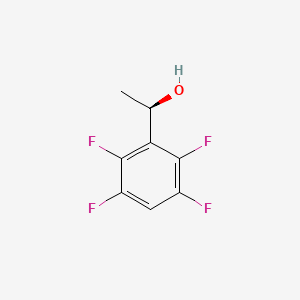
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
